Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Description
Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is an organic compound characterized by a methyl ester backbone, an amino group (-NH₂), and a 2-(methylsulfanyl)phenyl substituent. The methylsulfanyl group (-S-CH₃) attached to the phenyl ring introduces sulfur-based electronic effects, influencing reactivity and intermolecular interactions. This compound belongs to a class of α-amino esters, which are pivotal intermediates in pharmaceutical synthesis due to their versatility in forming peptide bonds and chiral centers.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3 |
InChI Key |
YSJJKWFLCQSQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1SC)N |
Origin of Product |
United States |
Preparation Methods
Chemoselective Alkylation of 3-Phenylquinoxaline-2(1H)-thione
The foundational step involves the synthesis of 3-phenylquinoxaline-2(1H)-thione (compound 3), which serves as the precursor for subsequent modifications. This heterocyclic thione is typically obtained via nucleophilic substitution reactions involving chloroquinoxaline derivatives and thiol sources.
- Reactants: Chloroquinoxaline (compound 1) and thiolating reagent, such as thiourea or a thiol derivative.
- Reaction Conditions: Reflux in an aprotic solvent like chloroform or dimethylformamide at approximately 60-70°C for 12-24 hours.
- Outcome: Formation of the heterocyclic thione (compound 3) with high yield (~80-90%), confirmed via NMR and IR spectroscopy.
This step leverages the nucleophilic character of the thiol group to substitute the chloro group selectively, forming the thione tautomer which exhibits ambident nucleophilic behavior, enabling further functionalization.
S-Alkylation with Soft Electrophiles
The key to synthesizing methyl-2-amino-2-[2-(methylsulfanyl)phenyl]acetate lies in the chemoselective S-alkylation of compound 3 with soft electrophiles, such as ethyl chloroacetate, phenacyl chloride, or allyl bromide.
3-Phenylquinoxaline-2(1H)-thione (3) + Soft electrophile (e.g., ethyl chloroacetate) + Triethylamine → S-alkylated derivative
- Conditions: Reflux in an inert solvent like acetonitrile or dichloromethane, with triethylamine as a base to scavenge HCl or HBr formed during alkylation.
- Yields: Typically between 70-85%, depending on electrophile reactivity and reaction duration.
- Confirmation: NMR (¹H and ¹³C), IR, and mass spectrometry confirm the substitution at sulfur.
- Reaction of compound 3 with ethyl chloroacetate yields ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate (compound 5), characterized by a singlet at 4.03 ppm in ¹H NMR corresponding to SCH₂CO group, and carbon signals consistent with ester and aromatic functionalities.
Conversion to Hydrazides and Azides
The S-alkylated esters undergo transformation into hydrazides via hydrazine hydrate treatment:
Ester (compound 5) + Hydrazine hydrate → Hydrazide (compound 6)
- Conditions: Reflux in ethanol at 80°C for 4-6 hours.
- Yield: Approximately 80%, confirmed by NMR and IR.
Subsequently, hydrazides are converted into acyl azides through diazotization:
Hydrazide (6) + NaNO₂/HCl → Acyl azide (7)
- Conditions: Ice bath, 15 minutes.
- Use: The in situ generated azide intermediates are reacted directly with amino acid methyl ester hydrochlorides or amines to generate amino acid conjugates or amides.
Amide and Peptide Formation
The acyl azides react with amino acid methyl ester hydrochlorides or amines to produce methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates (compounds 8a–c) and N-alkylacetamides (compounds 9a–i):
Azide (7) + amino acid methyl ester hydrochloride → Amide derivatives (8a–c)
Azide (7) + alkyl amines → N-alkylacetamides (9a–i)
- Conditions: Reflux in the presence of triethylamine, in solvents like dichloromethane or ethanol.
- Yields: Ranging from 65-85%, confirmed via NMR and mass spectrometry.
Peptidic Derivatives and Final Functionalization
Further modifications involve coupling of hydrazides with amino acids to form dipeptides (compounds 11–12), which are characterized by their characteristic NMR signals and mass spectra.
Summary of Reaction Data and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Structural Confirmation |
|---|---|---|---|---|---|---|
| 1 | Thione formation | Thiourea + chloroquinoxaline | Reflux | 60-70°C | 80-90 | NMR, IR |
| 2 | S-Alkylation | Ethyl chloroacetate / phenacyl chloride | Acetonitrile | Reflux | 70-85 | NMR, MS |
| 3 | Hydrazide synthesis | Hydrazine hydrate | Ethanol | Reflux | 80 | NMR, IR |
| 4 | Azide formation | NaNO₂/HCl | Ice bath | 0-5°C | 85 | NMR, IR |
| 5 | Amide/peptide coupling | Amino acid methyl esters / amines | Dichloromethane | Reflux | 65-85 | NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the amino group, yielding a simpler structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Methyl2-amino-2-[2-(methylsulfinyl)phenyl]acetate, Methyl2-amino-2-[2-(methylsulfonyl)phenyl]acetate.
Reduction: Methyl2-amino-2-phenylacetate.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
- Sulfur Influence: The methylsulfanyl group in the target compound enhances lipophilicity compared to non-sulfur analogs like Methyl 2-(2-aminophenyl)acetate . This group also participates in weak hydrogen bonding (e.g., N–H···S interactions in ) and may influence metabolic stability .
- Steric Effects: Bulkier substituents (e.g., diphenyl in benzilic acid, ) reduce conformational flexibility, whereas the target compound’s single phenyl ring allows greater rotational freedom .
- Ester Variations: Ethyl esters () exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability .
Crystallographic and Conformational Insights
- Dihedral Angles: In (E)-1-[2-(methylsulfanyl)phenyl] derivatives (), the phenyl ring and adjacent groups exhibit dihedral angles of 4.03–9.77°, indicating moderate planarity disruption. This distortion may influence binding to biological targets .
- Hydrogen Bonding: The nitro group in participates in intermolecular C–H···O interactions, while the amino group in the target compound could form N–H···O/S bonds, affecting solubility and crystal packing .
- Methylsulfanyl Conformation: The C–S–C–C torsion angle in related naphthofuran systems () ranges from 7.47° to 72.07°, suggesting flexibility that could modulate steric interactions in the target compound .
Q & A
Q. What are the recommended synthetic routes for Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate?
The synthesis typically involves multi-step protocols. A common approach includes cyclocondensation reactions using precursors like 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives. For example, annulated pyrimidine systems have been synthesized via [4+2] cyclocondensation between 1,4-binucleophiles and methylsulfanyl-containing intermediates under controlled temperature and solvent conditions (e.g., THF or DMF at 60–80°C) . Alternative routes may involve esterification of amino acid precursors, as seen in structurally related esters .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- NMR : ¹H/¹³C NMR identifies the methylsulfanyl (-SMe) group (δ ~2.4 ppm for S-CH₃ protons) and ester carbonyl (δ ~170 ppm in ¹³C).
- X-ray crystallography : Single-crystal analysis resolves bond lengths, dihedral angles (e.g., C-S-C-C torsion angles ~7.5–72.1°), and intermolecular interactions (e.g., N-H⋯N/S or C-H⋯O contacts). Refinement via SHELXL (R-factor ≤0.05) ensures accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃NO₂S).
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved during structural refinement?
Discrepancies in torsion angles or packing interactions often arise from thermal motion or twinning. Strategies include:
- Using SHELX utilities (SHELXD for phase determination, SHELXL for refinement) to model disorder or apply restraints .
- Validating hydrogen-bonding networks with PLATON or Mercury software. For example, molecular graphics via ORTEP-3 can visualize deviations in planar π-systems (e.g., 3.7 Å coplanarity distance between aromatic rings) .
Q. What strategies optimize reaction yields in multi-step syntheses involving methylsulfanyl groups?
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during sulfanyl incorporation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfur center.
- Catalysis : Transition metals (e.g., Pd/Cu) facilitate cross-coupling reactions for aryl-sulfur bond formation .
Q. How can computational methods predict biological interactions of this compound?
- Docking studies : Software like AutoDock Vina models binding to enzymes (e.g., acetylcholinesterase) or receptors, leveraging the methylsulfanyl group’s hydrophobicity for pocket interactions.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or stability under physiological conditions .
- MD simulations : Trajectory analyses (e.g., GROMACS) evaluate conformational stability in aqueous or lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
